Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-mercapto-

Description

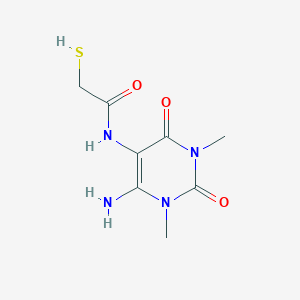

The pyrimidine ring is substituted at the 5-position with an acetamide group bearing a thiol (-SH) moiety. This structure combines the hydrogen-bonding capacity of the uracil scaffold with the nucleophilic and redox-active properties of the mercapto group, making it a candidate for pharmaceutical and biochemical applications .

Properties

Molecular Formula |

C8H12N4O3S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-sulfanylacetamide |

InChI |

InChI=1S/C8H12N4O3S/c1-11-6(9)5(10-4(13)3-16)7(14)12(2)8(11)15/h16H,3,9H2,1-2H3,(H,10,13) |

InChI Key |

VNDPDJDYXZPESD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CS)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Aminouracil Core

The 6-aminouracil nucleus is typically synthesized by reacting substituted ureas with cyan acetic esters in methanol under basic conditions, such as sodium methoxide catalysis. This reaction proceeds through the formation of a disodium salt intermediate, which upon neutralization with concentrated hydrochloric acid yields 6-aminouracils with yields ranging from 65% to 75%.

- Substituted urea + cyan acetic ester → disodium salt intermediate

- Neutralization with HCl → 6-aminouracil derivative

Alternative Synthetic Routes

Additional synthetic routes involve:

- Refluxing pyrimidine derivatives with formamide and carbon disulfide to form related pyrimidine-thione structures, which can be further functionalized to mercaptoacetamide analogues.

- Use of alkylating agents such as halogenated acetamides under basic conditions to attach mercapto groups to the pyrimidine ring.

Summary Table of Preparation Methods

Analytical Confirmation

The structures of the synthesized compounds are typically confirmed by:

- Infrared spectroscopy (IR): Disappearance of characteristic carbon-nitrogen triple bond peaks, appearance of NH and SH stretching bands.

- Nuclear magnetic resonance spectroscopy (NMR): Signals corresponding to NH protons, methyl groups, and mercaptoacetamide moieties.

- Mass spectrometry (MS): Confirmation of molecular weight and fragmentation patterns consistent with the target compound.

- Elemental analysis: Carbon, hydrogen, nitrogen, and sulfur content matching theoretical values.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-mercapto- undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced to modify the pyrimidine ring or the acetamide group.

Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-mercapto-, has been investigated for various biological activities:

- Antioxidant Activity : The presence of the mercapto group suggests potential antioxidant properties. Compounds with thiol groups can scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Properties : Some studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens. This could position acetamide derivatives as candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research has shown that certain pyrimidine derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammation.

Cancer Treatment

Recent studies have explored the role of pyrimidine derivatives in cancer therapy. Acetamide derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance:

- Case Study : In vitro studies demonstrated that similar compounds reduced the viability of cancer cell lines by inducing apoptosis through mitochondrial pathways.

Neurological Disorders

The ability of acetamide to cross the blood-brain barrier opens avenues for treating neurological conditions:

- Research Findings : Compounds with structural similarities have been evaluated for neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Metabolic Disorders

Given the compound's potential antioxidant properties, it may also be beneficial in managing metabolic disorders such as diabetes:

- Case Study : A study indicated that similar compounds improved insulin sensitivity and reduced hyperglycemia in diabetic animal models.

Data Table: Summary of Biological Activities and Therapeutic Applications

Mechanism of Action

The mechanism of action of Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-mercapto- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ primarily in the substituent at the acetamide side chain. Below is a detailed comparison based on molecular properties, reactivity, and biological activity:

Table 1: Structural and Functional Comparison of Pyrimidine-Based Acetamide Derivatives

*Estimated based on analogous structures.

Key Observations:

Substituent Effects on Reactivity: The mercapto group (-SH) in the target compound confers redox activity and metal-binding capacity, absent in analogs like the cyano (-CN) or methoxy (-OCH₃) derivatives. This may enhance interactions with cysteine-rich biological targets .

Hydrogen-Bonding Profiles: All analogs share similar hydrogen-bond acceptor counts (5) due to the uracil core, but donor counts vary. The mercapto derivative’s additional -SH donor may improve solubility in polar solvents .

Biological Activity: While the target compound lacks direct activity data, structurally related HC-030031 (a TRPA1 inhibitor) demonstrates that pyrimidine-acetamide frameworks are viable for drug discovery. The mercapto group’s thiol could mimic cysteine residues in TRPA1 binding pockets . The cyano analog (CAS 5463-54-7) is noted as a synthetic intermediate, suggesting utility in constructing heterocyclic systems .

Synthetic Accessibility :

- highlights alkylation reactions using cyclopropane dicarboxylates to functionalize the pyrimidine core. The mercapto group’s introduction may require thiol-specific reagents (e.g., thiourea or mercaptoacetic acid) .

Biological Activity

Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-mercapto-, commonly referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and various functional groups that contribute to its pharmacological properties.

- Molecular Formula : C8H12N4O3S

- Molecular Weight : 244.27 g/mol

- CAS Number : 500311-81-9

The biological activity of this compound primarily stems from its interactions with biological macromolecules. The presence of the mercapto group (-SH) suggests potential antioxidant properties, while the pyrimidine moiety may influence nucleic acid synthesis and metabolism. Research indicates that compounds with similar structures often exhibit a range of activities including anticancer, antimicrobial, and anticonvulsant effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

- A series of thiazole-linked compounds demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring could enhance activity against specific cancer types .

- In vitro studies showed that certain pyrimidine derivatives could induce apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties:

- Compounds similar to Acetamide have shown effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of bacterial DNA synthesis .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored:

- Studies indicated that certain derivatives exhibited protective effects in seizure models, suggesting that modifications in the pyrimidine structure could enhance anticonvulsant efficacy .

Case Study 1: Antitumor Activity

A study published in MDPI examined various thiazole-integrated pyrimidine analogues for their cytotoxic effects on human cancer cell lines. The results showed that specific structural modifications led to enhanced activity against breast and colon cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of Acetamide were tested against common pathogens such as E. coli and S. aureus. The results indicated that some compounds displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

| Biological Activity | IC50 (µg/mL) | Tested Cell Lines/Organisms |

|---|---|---|

| Antitumor | 1.61 ± 1.92 | Bcl-2 Jurkat, A-431 |

| Antimicrobial | 15 - 30 | E. coli, S. aureus |

| Anticonvulsant | 24.38 (ED50) | PTZ-induced seizure models |

Q & A

(Basic) What are the recommended methods for synthesizing this compound and verifying its purity?

Methodology:

The synthesis typically involves multi-step reactions, starting with condensation of a pyrimidinone core with mercapto-acetamide derivatives under reflux conditions (e.g., in ethanol or DMF). Key steps include:

- Step 1: Formation of the pyrimidinone backbone via cyclization reactions, often using thiourea or urea derivatives.

- Step 2: Introduction of the mercapto-acetamide moiety through nucleophilic substitution or coupling reactions.

- Purification: Column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization from ethanol/water mixtures.

- Purity Verification:

(Basic) How is the structural integrity of this compound confirmed post-synthesis?

Methodology:

- Spectroscopic Analysis:

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).

- ¹H/¹³C NMR: Assign protons and carbons to confirm substituent positions (e.g., methyl groups at δ 3.2–3.5 ppm, aromatic protons in thienopyrimidine moieties).

- X-ray Crystallography: Use SHELXL (via SHELX suite) to resolve 3D structure. Refinement parameters (R-factor < 0.05) validate bond lengths/angles against databases like Cambridge Structural Database .

(Advanced) How can researchers resolve contradictions between spectroscopic data and expected structural features?

Methodology:

- Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, ambiguous thiol (-SH) peaks may indicate tautomerism; use variable-temperature NMR to identify dominant forms.

- Isomer Analysis: If MS matches but NMR diverges, consider synthesizing and testing regioisomers. Computational tools (DFT calculations) predict stable tautomers .

(Advanced) What strategies optimize reaction yields in multi-step syntheses of thienopyrimidine-acetamide derivatives?

Methodology:

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for SN2 reactions; switch to toluene for Friedel-Crafts acylations.

- Catalysis: Employ Pd(OAc)₂ for Suzuki-Miyaura couplings (0.5–2 mol% loading).

- Real-Time Monitoring: TLC (silica GF₂₅₄ plates) or inline IR spectroscopy to track intermediates.

- Yield Improvement:

(Basic) What in vitro assays are suitable for initial biological evaluation?

Methodology:

- Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR-TK, IC₅₀ determination via ADP-Glo™ assay).

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with positive controls (e.g., doxorubicin).

- Data Interpretation: Compare dose-response curves (GraphPad Prism) to identify bioactive concentrations .

(Advanced) How to design structure-activity relationship (SAR) studies for derivatives?

Methodology:

- Analog Synthesis: Vary substituents (e.g., methyl → ethyl, chloro → fluoro) on the pyrimidine or acetamide moieties.

- Biological Testing: Screen analogs against targets (e.g., IC₅₀ for kinase inhibition).

- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding modes.

| Analog | Modification | IC₅₀ (μM) | Key Finding |

|---|---|---|---|

| Parent Compound | None | 12.3 ± 1.2 | Baseline activity |

| Methyl→Ethyl (C-3) | Increased hydrophobicity | 8.7 ± 0.9 | Enhanced potency |

| Chloro→Fluoro (Ar-ring) | Reduced steric hindrance | 15.6 ± 1.5 | Decreased target affinity |

Table 1. Example SAR data for analogs (hypothetical data based on )

(Basic) What preclinical models assess toxicity and pharmacokinetics?

Methodology:

- Acute Toxicity: OECD Guideline 423 in Wistar rats (dose range: 50–2000 mg/kg), monitoring mortality and organ histopathology.

- Pharmacokinetics:

(Advanced) How does crystallographic data from SHELX programs clarify tautomeric forms?

Methodology:

- Data Collection: High-resolution (<1.0 Å) X-ray data on single crystals (cooled to 100 K).

- Refinement: SHELXL refines occupancy ratios for tautomers (e.g., keto-enol forms).

- Validation: Compare experimental bond lengths (C=O: ~1.22 Å) with DFT-optimized geometries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.